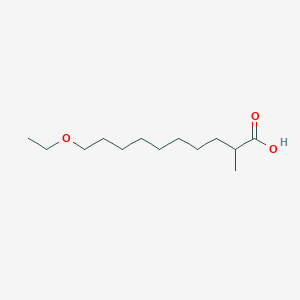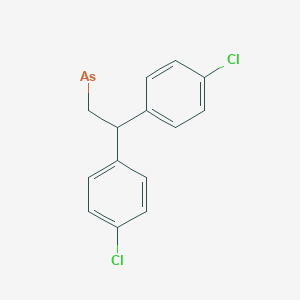![molecular formula C30H51N3O6 B14496456 2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide) CAS No. 65157-96-2](/img/structure/B14496456.png)
2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three oxy groups, each linked to an N,N-dipropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide) typically involves the following steps:
Formation of the Benzene Core: The benzene ring is functionalized with oxy groups at the 1, 2, and 3 positions.
Attachment of N,N-Dipropylacetamide Groups: Each oxy group is then reacted with N,N-dipropylacetamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide) exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2’,2’'-[Benzene-1,3,5-triyltris(oxy)]triacetic acid: Similar structure but with acetic acid groups instead of N,N-dipropylacetamide.
2,2’,2’'-[Benzene-1,3,5-triyltris(oxy)]triacetyl chloride: Contains acetyl chloride groups instead of N,N-dipropylacetamide.
Gallamine Triethiodide: Another compound with a benzene core and multiple functional groups, used as a muscarinic receptor antagonist.
Uniqueness
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide) is unique due to its specific substitution pattern on the benzene ring and the presence of N,N-dipropylacetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
65157-96-2 |
|---|---|
Molecular Formula |
C30H51N3O6 |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
2-[2,3-bis[2-(dipropylamino)-2-oxoethoxy]phenoxy]-N,N-dipropylacetamide |
InChI |
InChI=1S/C30H51N3O6/c1-7-16-31(17-8-2)27(34)22-37-25-14-13-15-26(38-23-28(35)32(18-9-3)19-10-4)30(25)39-24-29(36)33(20-11-5)21-12-6/h13-15H,7-12,16-24H2,1-6H3 |
InChI Key |
KHCISGDRLIDVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)COC1=C(C(=CC=C1)OCC(=O)N(CCC)CCC)OCC(=O)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


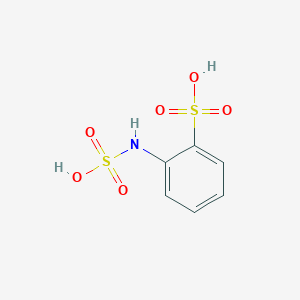
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
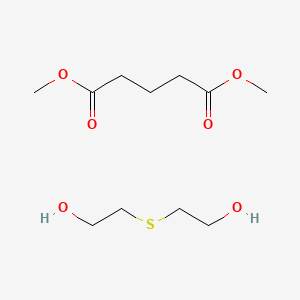
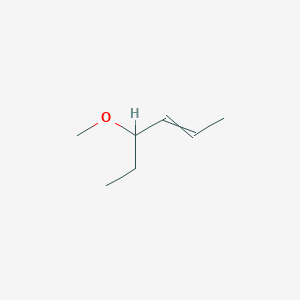
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
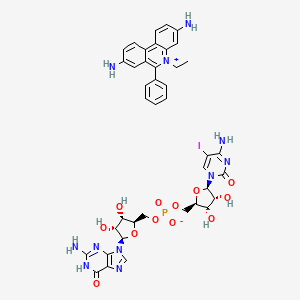
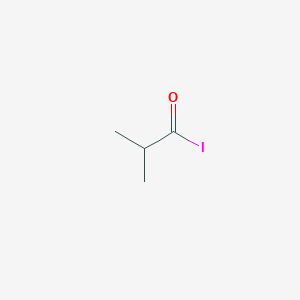
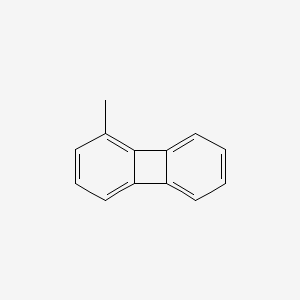

![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)

